(S)-3-Aminomethyl-2-fmoc-1,2,3,4-tetrahydro-isoquinoline
CAS No.:
Cat. No.: VC13576778
Molecular Formula: C25H24N2O2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N2O2 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C25H24N2O2/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16,26H2/t19-/m0/s1 |
| Standard InChI Key | GHBGSKWVDCQDSR-IBGZPJMESA-N |
| Isomeric SMILES | C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
| SMILES | C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
| Canonical SMILES | C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN |
Introduction
Chemical Identity and Structural Features
(S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline (CAS: 1187932-12-4) is a chiral tetrahydroisoquinoline derivative functionalized with an Fmoc-protected amine and an aminomethyl side chain. Its molecular formula is , yielding a molecular weight of 420.94 g/mol . The IUPAC name, 9H-fluoren-9-ylmethyl (3S)-3-(aminomethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate hydrochloride, reflects its bicyclic tetrahydroisoquinoline core, Fmoc carbamate group, and hydrochlorinated exocyclic amine .
Key Structural Attributes:
-
Stereochemistry: The (S)-configuration at the 3-position ensures enantioselective interactions in peptide chains, critical for bioactivity .
-
Fmoc Protection: The Fmoc group () shields the amine during SPPS, enabling sequential peptide elongation .
-
Aminomethyl Side Chain: The moiety facilitates conjugation with carboxylic acid residues via amide bond formation .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 420.94 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMF, DCM; sparingly in water | |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Purification
The synthesis of (S)-3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline employs SPPS protocols optimized for high yield (78–89%) and purity . The process involves sequential Fmoc deprotection, amino acid coupling, and resin cleavage, as detailed below:
Solid-Phase Synthesis Workflow
-
Resin Loading: Fmoc-Lys(Boc)-OH is anchored to 2-chlorotrityl chloride (2-CTC) resin using -diisopropylethylamine (DIPEA) in dichloromethane (DCM) .
-
Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, confirmed via Kaiser test .
-
Amino Acid Coupling: HBTU/HOBt-mediated condensation attaches Fmoc-d-Tic-OH (tetrahydroisoquinoline-3-carboxylic acid) to the resin-bound lysine .
-
Global Cleavage: A trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) cocktail (80:10:10) cleaves the peptide from the resin, yielding the hydrochloride salt after precipitation with diisopropyl ether .
Table 2: Critical Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Coupling Reagent | HBTU/HOBt/DIPEA | >95% coupling efficiency |
| Deprotection Agent | 20% piperidine/DMF | Complete Fmoc removal |
| Cleavage Cocktail | TFA:HO:TIS (80:10:10) | High-purity product |
Applications in Peptide and Heterocycle Hybrids
This compound serves as a cornerstone in synthesizing THIQ-di-peptide hybrids, which exhibit broad-spectrum antimicrobial activity. For example, derivatives conjugated with cationic (e.g., histidine, arginine) or hydrophobic (e.g., tryptophan) amino acids demonstrate potent activity against Escherichia coli (MTCC 443, MTCC 1688) and fungal pathogens . Computational studies reveal strong binding affinities () to E. coli DNA gyrase, correlating with experimental MIC values .
Mechanism of Action
-
DNA Gyrase Inhibition: The THIQ moiety intercalates into the enzyme’s active site, disrupting ATP binding and DNA supercoiling .
-
Membrane Disruption: Cationic side chains enhance permeability, enabling intracellular accumulation .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the compound’s structure:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume